2-Cyclopropyl-2-methylmorpholine
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Overview
Description
2-Cyclopropyl-2-methylmorpholine is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound belongs to the morpholine family and is characterized by the presence of a cyclopropyl group and a methyl group attached to the nitrogen atom of the morpholine ring . Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
It’s known that morpholine derivatives can interact with various biological targets
Mode of Action
It’s suggested that cyclopropyl derivatives might undergo an enzymatic cyclopropane ring opening reaction, leading to the formation of a covalent bond with a target enzyme . This interaction could result in changes to the enzyme’s function, potentially influencing various biological processes.
Biochemical Pathways
For instance, they can participate in the synthesis of α,β-unsaturated aldehydes via oxidation . The downstream effects of these interactions could include alterations in metabolic pathways and cellular functions.
Result of Action
The interaction of cyclopropyl derivatives with enzymes and other biological targets can potentially lead to changes at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-methylmorpholine typically involves the reaction of cyclopropylamine with formaldehyde and a secondary amine under acidic conditions . The reaction proceeds through the formation of an iminium ion intermediate, which subsequently undergoes cyclization to form the morpholine ring . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield . These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality . Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-methylmorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nature of the substituent.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
2-Cyclopropyl-2-methylmorpholine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Cyclopropyl-2-methylmorpholine can be compared with other similar compounds in the morpholine family, such as:
Morpholine: The parent compound, lacking the cyclopropyl and methyl groups, with different chemical and biological properties.
2-Methylmorpholine: Similar structure but without the cyclopropyl group, leading to differences in reactivity and applications.
2-Cyclopropylmorpholine: Lacks the methyl group, resulting in distinct chemical behavior and uses.
Properties
IUPAC Name |
2-cyclopropyl-2-methylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(7-2-3-7)6-9-4-5-10-8/h7,9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDYLHAEIGUETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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